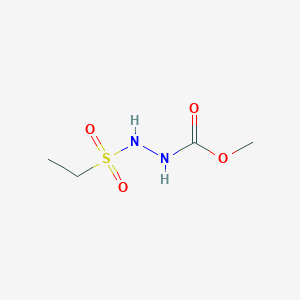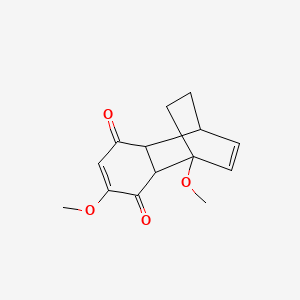
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- is a complex organic compound with the molecular formula C11H10O2. This compound is known for its unique structure, which includes a naphthalene core with additional methoxy groups and a tetrahydro configuration. It is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction. This reaction involves the cycloaddition of cyclopentadiene and 1,4-benzoquinone . The reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst, to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or specific acids/bases to facilitate the process.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its methoxy groups and naphthalene core allow it to participate in various chemical interactions, influencing biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
- Cyclopentadienebenzoquinone
- 1,4,4-alpha,8-alpha-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- stands out due to its unique methoxy groups and tetrahydro configuration, which provide distinct chemical properties and reactivity. These features make it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
58785-57-2 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C14H16O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8,11-12H,4,6H2,1-2H3 |
Clave InChI |
ANLRTCTZXXMUGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C2C3CCC(C2C1=O)(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



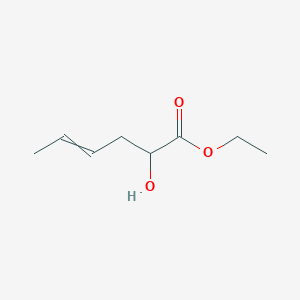
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)
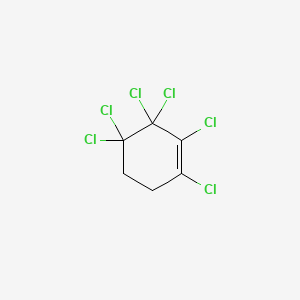
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)
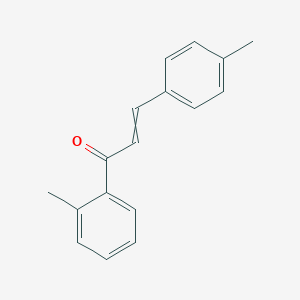
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
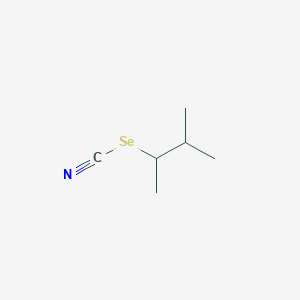
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
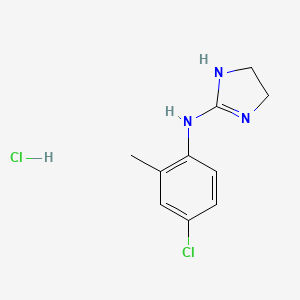
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
